molecular formula C29H54O4 B12585392 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate CAS No. 586969-04-2

2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate

Cat. No.: B12585392
CAS No.: 586969-04-2
M. Wt: 466.7 g/mol
InChI Key: CNYSGFZLAGSZJN-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate is a chemical compound with the molecular formula C({27})H({52})O(_{4}). It is known for its unique structure, which includes a long carbon chain with functional groups that contribute to its reactivity and applications. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving lipid metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active components that interact with cellular pathways. The long carbon chain allows for integration into lipid bilayers, affecting membrane fluidity and function. Additionally, the ketone group can participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanol: A related compound with a similar carbon chain but lacking the ester and ketone functional groups.

    Hexadecanoic acid: Shares the long carbon chain but differs in functional groups.

    2-Ethylhexyl acetate: Similar ester structure but with different acyl groups.

Uniqueness

2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity and applications. Its long carbon chain enhances its lipophilicity, making it suitable for various industrial and scientific uses.

Properties

CAS No.

586969-04-2

Molecular Formula

C29H54O4

Molecular Weight

466.7 g/mol

IUPAC Name

2-ethylhexyl 3-oxo-2-pentanoylhexadecanoate

InChI

InChI=1S/C29H54O4/c1-5-9-12-13-14-15-16-17-18-19-20-23-27(31)28(26(30)22-11-7-3)29(32)33-24-25(8-4)21-10-6-2/h25,28H,5-24H2,1-4H3

InChI Key

CNYSGFZLAGSZJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(C(=O)CCCC)C(=O)OCC(CC)CCCC

Origin of Product

United States

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